molecular formula C19H15ClN4O2S B2879693 3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-89-5

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2879693
CAS No.: 874463-89-5
M. Wt: 398.87
InChI Key: FTMAOQOUXAKUMM-CSKARUKUSA-N
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Description

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of substituted thiadiazoles with appropriate aryl aldehydes or ketones to form the triazole-thiadiazole framework. Various synthetic routes have been explored to optimize yield and purity. For example:

  • Reagents : Aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde), thioketones.
  • Conditions : Reflux in organic solvents (e.g., ethanol or methanol) with catalytic amounts of acid or base.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), U251 (CNS cancer), and HCT116 (colon cancer).
  • Inhibition Rates : The compound exhibited significant inhibition of cell proliferation in the range of 31.50% to 47.41% across different cell lines at certain concentrations .
  • Mechanism of Action : It is suggested that the compound may exert its effects through apoptosis induction and cell cycle arrest, potentially involving pathways related to CDK inhibition.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity:

  • Tested Pathogens : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Inhibition Zones : The compound demonstrated effective inhibition with zones of clearance comparable to standard antibiotics like streptomycin .

Structure-Activity Relationships (SAR)

The biological activity of triazolo-thiadiazole derivatives can be influenced by structural modifications. Key observations include:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Methoxy Groups : The introduction of methoxy groups on the aromatic rings appears to enhance anticancer activity due to increased electron density and potential interactions with biological targets.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of triazolo-thiadiazoles including our compound against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions had superior activity compared to those without. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities to key oncogenic targets.

CompoundCell LineIC50 (µM)% Inhibition
Compound AMDA-MB-23115.547.41
Compound BU25122.035.20
Target CompoundHCT11610.031.50

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various derivatives against pathogenic bacteria. Our target compound was included in a panel that assessed minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632

Properties

IUPAC Name

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-25-15-9-7-12(11-16(15)26-2)8-10-17-23-24-18(21-22-19(24)27-17)13-5-3-4-6-14(13)20/h3-11H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMAOQOUXAKUMM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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